1-Iodo-3,3-dimethylbutane

SN2 kinetics steric hindrance neopentyl effect

1-Iodo-3,3-dimethylbutane (CAS 15672-88-5) is a primary alkyl iodide belonging to the neopentyl-type haloalkane class, characterized by a tert-butyl group at the β-position relative to the iodine-bearing carbon. It possesses the molecular formula C₆H₁₃I and a molecular weight of 212.07 g·mol⁻¹.

Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
CAS No. 15672-88-5
Cat. No. B091023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3,3-dimethylbutane
CAS15672-88-5
Molecular FormulaC6H13I
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC(C)(C)CCI
InChIInChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3
InChIKeyKNKFLSQIGYRZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3,3-dimethylbutane (CAS 15672-88-5) – What Procurement Teams Need to Know About This Neopentyl-Type Alkyl Iodide


1-Iodo-3,3-dimethylbutane (CAS 15672-88-5) is a primary alkyl iodide belonging to the neopentyl-type haloalkane class, characterized by a tert-butyl group at the β-position relative to the iodine-bearing carbon [1]. It possesses the molecular formula C₆H₁₃I and a molecular weight of 212.07 g·mol⁻¹ [1]. The β-branching imposes extreme steric hindrance around the electrophilic center, which profoundly retards bimolecular nucleophilic substitution (SN2) reactivity while facilitating unimolecular pathways that proceed via carbocation rearrangement [2]. This dual reactivity profile distinguishes it from both linear alkyl iodides and its bromo/chloro neopentyl analogs, making it a mechanistically informative and synthetically valuable intermediate.

1-Iodo-3,3-dimethylbutane – Why Simple In-Class Replacement by the Bromo or Chloro Analog Is Not Straightforward


Although 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane share the identical neopentyl carbon skeleton, they cannot be interchanged with the iodo derivative without altering reaction rate, product distribution, and functional-group tolerance. The C–I bond dissociation energy is approximately 57 kcal·mol⁻¹ (≈240 kJ·mol⁻¹), substantially lower than the C–Br (~70 kcal·mol⁻¹) and C–Cl (~81 kcal·mol⁻¹) bonds . This translates into a leaving-group reactivity gradient of I >> Br > Cl that is operationally decisive when the substrate is already severely deactivated toward SN2 attack by β-branching. Moreover, the iodide derivative offers a unique entry into Finkelstein-type halogen-exchange sequences that are effectively closed to the bromo and chloro analogs because neopentyl substrates are notoriously inert under classic SN2 conditions [1]. Selection of the incorrect halogen congener therefore risks reaction failure, unacceptably long reaction times, or predominant elimination/rearrangement pathways that divert the desired product.

1-Iodo-3,3-dimethylbutane – Comparator-Based Quantitative Differentiation Evidence


SN2 Reaction Rate Retardation by β-Branching – Three Orders of Magnitude Slower than 1-Iodobutane

The presence of the gem-dimethyl-substituted β-carbon in 1-iodo-3,3-dimethylbutane severely obstructs backside attack by nucleophiles, reducing the bimolecular substitution rate by approximately three orders of magnitude (≈1,000-fold) relative to the linear analog 1-iodobutane . This β-branching effect is far more pronounced than simple α-substitution; the rate suppression is roughly 100,000-fold when benchmarked against the corresponding propyl halide series [1]. Consequently, 1-iodo-3,3-dimethylbutane occupies a mechanistically distinct reactivity space where SN2 pathways are essentially shut down, making it an invaluable probe substrate for distinguishing SN1 vs. SN2 mechanisms or for applications requiring electrophilic alkylation without competing bimolecular displacement.

SN2 kinetics steric hindrance neopentyl effect nucleophilic substitution

Leaving-Group Lability – C–I Bond Is 13–24 kcal·mol⁻¹ Weaker Than C–Br and C–Cl in the Neopentyl Framework

The homolytic C–I bond dissociation energy (BDE) is approximately 57 kcal·mol⁻¹, compared with ~70 kcal·mol⁻¹ for C–Br and ~81 kcal·mol⁻¹ for C–Cl in comparable sp³-hybridized systems . Within the neopentyl scaffold, this bond-strength differential directly governs both the thermodynamic driving force and the kinetic barrier for halogen displacement. Although all three neopentyl halides are profoundly SN2-resistant, the iodo derivative is uniquely capable of undergoing measurable Finkelstein-type halogen metathesis under forcing conditions, whereas the chloro and bromo congeners are effectively inert [1]. This makes the iodide the only viable entry point for late-stage halogen-exchange diversification of the neopentyl fragment.

bond dissociation energy leaving group ability halogen exchange substitution selectivity

Physical Property Differentiation – Boiling Point Separations Enable Purification Monitoring

1-Iodo-3,3-dimethylbutane exhibits a predicted boiling point of 152.4 ± 8.0 °C at 760 mmHg and a density of ~1.45 g·cm⁻³ . In contrast, the corresponding bromide analog (1-bromo-3,3-dimethylbutane) boils at ~138 °C with a density of ~1.2 g·cm⁻³, while the chloride analog boils at 116–118 °C with a density of 0.867 g·cm⁻³ . The boiling point increment of ~14 °C between the iodide and bromide, and ~35 °C between the iodide and chloride, provides a practical purification window: unreacted starting material or halogen-exchange byproducts can be separated by fractional distillation. The refractive index (n ≈ 1.496) further aids in-process QC monitoring via simple refractometry .

boiling point density refractive index purification quality control

Unique SN1 Carbocation Rearrangement – Predominant Formation of 2,3-Dimethyl-2-butene via Methyl Shift

Under solvolytic conditions favoring unimolecular ionization (SN1), 1-iodo-3,3-dimethylbutane does not yield the simple substitution or elimination products expected of a primary halide. Instead, ionization triggers a Wagner-Meerwein methyl shift that converts the incipient primary neopentyl carbocation into a tertiary carbocation, which then undergoes deprotonation to afford 2,3-dimethyl-2-butene as the predominant product [1][2]. This rearrangement pathway is diagnostic of the neopentyl-iodide scaffold and contrasts sharply with 1-iodobutane, which follows conventional substitution/elimination manifolds without skeletal reorganization. The rearrangement is so efficient that neopentyl iodide has been exploited as a mechanistic probe for carbocation rearrangements and as a stereoelectronic standard in physical organic chemistry.

carbocation rearrangement Wagner-Meerwein shift SN1 solvolysis elimination selectivity

Role as a Synthetic Intermediate in 3,3-Dimethylbutyraldehyde Production – Feedstock for Neotame Sweetener

1-Iodo-3,3-dimethylbutane can be converted to 3,3-dimethylbutyraldehyde via Kornblum-type oxidation with dimethyl sulfoxide (DMSO) and a base . The corresponding chloride (1-chloro-3,3-dimethylbutane) is the conventional industrial substrate for this transformation, but the iodide variant offers a lower activation barrier due to the superior leaving-group ability of iodide, potentially enabling milder conditions, shorter reaction times, or higher conversion at equivalent temperatures. The aldehyde product, 3,3-dimethylbutyraldehyde, is the key intermediate in the synthesis of neotame, a high-intensity sweetener approximately 8,000-fold sweeter than sucrose [1]. For laboratories optimizing the aldehyde synthesis step, the iodide may provide a kinetic advantage over the chloride, which must be balanced against the higher molecular weight and cost of the iodide starting material.

aldehyde synthesis neotame precursor DMSO oxidation sweetener intermediate

Procurement-Grade Availability – Typical Purity 95% with Defined Storage Requirements

Commercially sourced 1-iodo-3,3-dimethylbutane is typically supplied at 95% minimum purity . Storage recommendations include refrigeration at 2–8 °C or 4 °C, protection from light (amber glassware), and maintenance under inert atmosphere (N₂ or Ar) to retard dehydrohalogenation to 3,3-dimethyl-1-butene . In comparison, the more hydrolytically robust 1-chloro-3,3-dimethylbutane can often be stored at ambient temperature . Users selecting the iodide must therefore budget for refrigerated storage and plan for periodic purity verification (e.g., via GC or NMR) if the material is held for extended periods. Pricing data (AKSci, 2026) indicates approximately $154 for 1 g and $524 for 5 g at 95% purity .

commercial availability purity specification storage stability procurement

1-Iodo-3,3-dimethylbutane – Highest-Value Application Scenarios Supported by Quantitative Evidence


Mechanistic Probe for SN2 vs. SN1 Pathway Discrimination in Physical Organic Chemistry

The ~1,000-fold SN2 rate suppression relative to 1-iodobutane and the quantitative dominance of the rearranged elimination product (2,3-dimethyl-2-butene) under SN1 solvolysis [1] make 1-iodo-3,3-dimethylbutane an ideal bimodal mechanistic probe. In a single substrate, researchers can toggle between nearly pure SN1 behavior (rearrangement to tertiary alkene) and SN2-resistant behavior, enabling unambiguous assignment of reaction mechanism in method-development studies. This application is particularly valuable in undergraduate and graduate physical organic chemistry laboratories where clear mechanistic outcomes are pedagogically essential.

Accelerated Synthesis of 3,3-Dimethylbutyraldehyde for Neotame and Fragrance Intermediate Production

The conversion of 1-iodo-3,3-dimethylbutane to 3,3-dimethylbutyraldehyde via DMSO oxidation is well-precedented . The significantly weaker C–I bond (ΔBDE ≈ 24 kcal·mol⁻¹ vs. C–Cl) suggests that the iodide can achieve equivalent or superior aldehyde yields under milder temperatures or shorter residence times compared with the industrial standard 1-chloro-3,3-dimethylbutane process [2]. For medicinal chemistry and process R&D groups synthesizing neotame analogs or fragrance aldehydes, the iodide offers a tunable reactivity handle when the chloride reaction stalls or requires excessive heating.

Late-Stage Halogen-Exchange Diversification of the Neopentyl Fragment

1-Iodo-3,3-dimethylbutane serves as the thermodynamic sink in halogen-exchange sequences. While neopentyl chloride and bromide are essentially inert toward Finkelstein conditions [3], the iodide can be prepared from them (or from the alcohol) and subsequently serve as an electrophilic partner in metal-catalyzed cross-couplings, radical reactions, or nucleophilic substitutions that the lighter halides cannot sustain. This positions the iodide as a strategic intermediate for diversifying neopentyl-containing scaffolds in medicinal chemistry libraries where the 3,3-dimethylbutyl group is a privileged pharmacophoric element (e.g., in neotame and sigma-receptor ligands).

Conformational Analysis Standard for Sterically Hindered Ethane Systems

The quaternary ammonium derivative N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, prepared directly from 1-iodo-3,3-dimethylbutane, has been validated by NMR spectroscopy as a ~90% trans-conformer standard across a wide range of protic and aprotic solvents [4]. This derivative outperforms the classical standard 1,2-di-tert-butylethane in terms of solubility, making it a valuable tool for conformational analysis laboratories. Procurement of the parent iodide is therefore justified not only for its direct reactivity but also for the preparation of this specialized NMR standard.

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